molecular formula C9H9ClN5O2+ B13828841 N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide

Cat. No.: B13828841
M. Wt: 254.65 g/mol
InChI Key: TYLCDJYHUVCRBH-UHFFFAOYSA-O
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Description

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a chloropyridinyl group and an imidazolium moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and imidazole as the primary starting materials.

    Reaction with Methylating Agents: The 6-chloropyridine is reacted with a methylating agent, such as methyl iodide, to form 6-chloropyridin-3-ylmethyl iodide.

    Formation of Imidazolium Salt: The 6-chloropyridin-3-ylmethyl iodide is then reacted with imidazole to form the imidazolium salt.

    Nitramide Formation: Finally, the imidazolium salt is treated with a nitramide source, such as nitramide itself or a nitramide derivative, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Imidacloprid: A widely used insecticide with a similar chloropyridinyl group.

    Acetamiprid: Another insecticide with structural similarities.

Uniqueness

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide is unique due to its imidazolium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9ClN5O2+

Molecular Weight

254.65 g/mol

IUPAC Name

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide

InChI

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)/p+1

InChI Key

TYLCDJYHUVCRBH-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=NC=C1C[N+]2=C(NC=C2)N[N+](=O)[O-])Cl

Origin of Product

United States

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